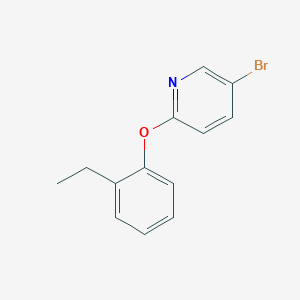![molecular formula C12H12BrNO3 B7870706 1-[(4-Bromophenyl)carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B7870706.png)
1-[(4-Bromophenyl)carbamoyl]cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Bromophenyl)carbamoyl]cyclobutane-1-carboxylic acid is a chemical compound characterized by its bromophenyl group attached to a cyclobutane ring, which is further functionalized with a carbamoyl and carboxylic acid group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromophenylamine and cyclobutanecarboxylic acid chloride.
Reaction Steps: The amine group of 4-bromophenylamine reacts with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine to form the carbamoyl intermediate.
Purification: The resulting product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors, ensuring precise control of temperature and pressure.
Catalysts: Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency.
Purification: Industrial-scale purification involves techniques like crystallization, distillation, or extraction.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst.
Major Products Formed:
Oxidation Products: this compound derivatives.
Reduction Products: Cyclobutane-1-carboxylic acid derivatives with reduced functional groups.
Substitution Products: Derivatives with different substituents on the phenyl ring.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances binding affinity, while the cyclobutane ring provides structural rigidity. The exact mechanism depends on the biological context and the specific target involved.
類似化合物との比較
4-Bromophenylacetic acid: Similar structure but lacks the cyclobutane ring.
Cyclobutane-1-carboxylic acid: Lacks the bromophenyl group.
4-Bromophenylcarbamate: Similar functional groups but different core structure.
Uniqueness:
Structural Complexity: The combination of bromophenyl, carbamoyl, and carboxylic acid groups on a cyclobutane ring is unique.
Versatility: The compound's structural features allow for diverse chemical modifications and applications.
This detailed overview provides a comprehensive understanding of 1-[(4-Bromophenyl)carbamoyl]cyclobutane-1-carboxylic acid, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
特性
IUPAC Name |
1-[(4-bromophenyl)carbamoyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c13-8-2-4-9(5-3-8)14-10(15)12(11(16)17)6-1-7-12/h2-5H,1,6-7H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWUIDHFGTYJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)NC2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Propan-2-yl)[(quinolin-4-yl)methyl]amine](/img/structure/B7870631.png)











